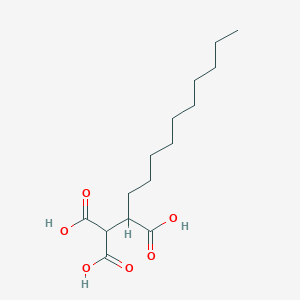
Dodecane-1,1,2-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1,1,2-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a dodecane backbone. This compound is part of the tricarboxylic acid family, which is known for its significant role in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecane-1,1,2-tricarboxylic acid typically involves the oxidation of dodecane derivatives. One common method is the catalytic oxidation of dodecane using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the tricarboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the catalytic cracking of n-dodecane using amorphous silica-alumina as a matrix. This method involves the use of carboxylic acids, such as malic acid, succinic acid, and citric acid, to enhance the catalytic activity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Dodecane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Acid chlorides, alcohols, and amines are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include dodecanedioic acid, dodecanol, and various esters and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dodecane-1,1,2-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and inflammation.
Mechanism of Action
The mechanism of action of dodecane-1,1,2-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate metabolic processes by influencing enzyme activity and substrate availability. The compound’s carboxyl groups play a crucial role in binding to active sites of enzymes, thereby affecting their catalytic functions. Additionally, it can participate in redox reactions, impacting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid
Uniqueness: Dodecane-1,1,2-tricarboxylic acid is unique due to its longer carbon chain compared to other tricarboxylic acids like citric acid and isocitric acid. This extended carbon backbone imparts distinct physical and chemical properties, making it suitable for specific industrial applications, such as the production of high-performance polymers and materials .
Properties
CAS No. |
5077-84-9 |
|---|---|
Molecular Formula |
C15H26O6 |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
dodecane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C15H26O6/c1-2-3-4-5-6-7-8-9-10-11(13(16)17)12(14(18)19)15(20)21/h11-12H,2-10H2,1H3,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
ZQCLWWICOFQTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















